1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18823006
InChI: InChI=1S/C10H9BrF4S/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2
SMILES:
Molecular Formula: C10H9BrF4S
Molecular Weight: 317.14 g/mol

1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18823006

Molecular Formula: C10H9BrF4S

Molecular Weight: 317.14 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene -

Specification

Molecular Formula C10H9BrF4S
Molecular Weight 317.14 g/mol
IUPAC Name 2-(3-bromopropyl)-1-fluoro-4-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C10H9BrF4S/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2
Standard InChI Key GFUVBDVWADMVGW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1SC(F)(F)F)CCCBr)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s benzene ring features three distinct substituents:

  • 3-Bromopropyl group at position 1: A three-carbon chain terminated by a bromine atom, enabling nucleophilic substitution or cross-coupling reactions.

  • Fluorine atom at position 2: An electronegative substituent that modulates electronic density and enhances metabolic stability.

  • Trifluoromethylthio group (-SCF₃) at position 5: A strongly electron-withdrawing group that increases lipophilicity and resistance to oxidative degradation .

The spatial arrangement of these groups is critical to the compound’s reactivity. For example, the bromopropyl chain’s position ortho to fluorine and para to the -SCF₃ group creates steric and electronic effects that influence reaction pathways.

Spectroscopic Signatures

While experimental data for this specific compound are sparse, analogous structures provide benchmarks:

  • ¹⁹F NMR: The -SCF₃ group typically resonates near δ -40 ppm, while aromatic fluorine appears upfield (δ -110 to -120 ppm) .

  • ¹H NMR: Protons on the bromopropyl chain exhibit splitting patterns consistent with coupling to adjacent fluorine atoms (e.g., δ 3.4–3.6 ppm for CH₂Br).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₉BrF₄S
Molecular Weight317.14 g/mol
IUPAC Name1-(3-bromopropyl)-2-fluoro-5-(trifluoromethylsulfanyl)benzene
Canonical SMILESC1=CC(=C(C(=C1)SC(F)(F)F)F)CCCBr
Topological Polar Surface Area36.4 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(3-bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene likely involves multi-step functionalization of a pre-substituted benzene ring. A plausible route includes:

  • Introduction of the trifluoromethylthio group: Electrophilic thiolation using (CF₃)₂S₂ under Lewis acid catalysis.

  • Fluorination: Directed ortho-metalation followed by fluorination with N-fluoropyridinium salts.

  • Bromopropyl attachment: Alkylation of a phenolic intermediate with 1,3-dibromopropane, followed by purification via column chromatography .

Industrial-scale production may employ continuous-flow reactors to optimize yields and minimize byproducts.

Reaction Dynamics

The compound’s reactivity is dominated by its functional groups:

  • Bromopropyl chain: Participates in nucleophilic substitutions (e.g., with amines or thiols) to form derivatives like azides or sulfides.

  • Aromatic ring: The -SCF₃ group deactivates the ring toward electrophilic substitution but facilitates radical-mediated reactions.

Table 2: Common Reaction Types and Outcomes

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic SubstitutionNaN₃, DMF, 80°C1-(3-Azidopropyl)-2-fluoro-5-(trifluoromethylthio)benzene
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, tolueneBiaryl derivatives
OxidationmCPBA, CH₂Cl₂Sulfoxide or sulfone derivatives

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80–100°C and decomposition temperatures exceeding 200°C under nitrogen .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundKey Differences
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene-O-CF₃ vs. -S-CF₃; altered electronic effects
2-Fluoro-5-bromo-3-trifluoromethylthio-benzeneNo bromopropyl chain; reduced alkylation potential
1-Bromo-2-fluoro-4-trifluoromethyl-benzeneDifferent substituent positions; distinct reactivity

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